![molecular formula C12H11N5 B2546917 N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 2320417-04-5](/img/structure/B2546917.png)

N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

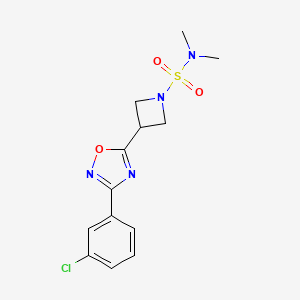

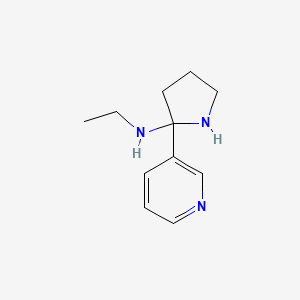

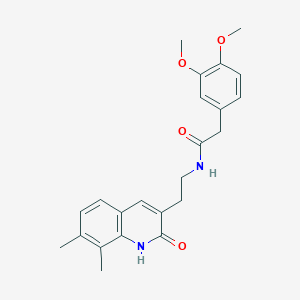

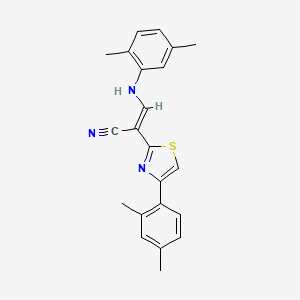

N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.255. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mutagenic Study Applications

Compounds such as 2-Amino-6-methyldipyrido[1,2-a:3′-2′-d]imidazole, closely related to the chemical , have been studied for their mutagenic principles found in protein pyrolysates. These studies focus on understanding the mutagenicity of certain heterocyclic amines produced through the pyrolysis of amino acids and proteins, which is crucial for assessing potential risks associated with the consumption of charred meats and other cooked foods (G. Saint-Ruf, B. Loukakou, C. N'zouzi, 1981).

Antimicrobial and Antiulcer Applications

Research on imidazo[1,2-a]pyridines, which share a structural motif with the compound , has revealed their potential as antimicrobial and antiulcer agents. These compounds have been synthesized and evaluated for their ability to act as antisecretory and cytoprotective agents in the treatment of ulcers, highlighting the therapeutic potential of such heterocyclic compounds (J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989).

Organic Synthesis Methodology

The compound and its analogs have been a focal point in developing novel organic synthesis methodologies. These include innovative approaches for constructing the imidazo[1,2-a]pyridine scaffold, which is a key structural feature in many biologically active molecules. Such methodologies facilitate the efficient synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development (A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015).

Carcinogenicity and Antineoplastic Agents

Further, the study of heterocyclic amine food pyrolysates, which include structurally related compounds, has been important for understanding the mechanisms of carcinogenicity. These studies assess the tumorigenic activities of such compounds in animal models, providing valuable insights into the potential health risks associated with exposure to these substances. Additionally, some derivatives of imidazo[1,2-a]pyridines have been explored for their antineoplastic (anti-cancer) properties, demonstrating the diverse biological activities and potential therapeutic applications of these compounds (K. Dooley, L. S. Von tungeln, T. Bucci, P. Fu, F. Kadlubar, 1992).

Mechanism of Action

Target of Action

The primary target of N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine Similar compounds have been found to inhibit kinases such as tak1 and mTOR . These kinases play crucial roles in cell growth, differentiation, and apoptosis .

Mode of Action

The exact mode of action of This compound It can be inferred from related compounds that it may bind to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been found to inhibit the transforming growth factor-β activated kinase (tak1) pathway , which is important for cell growth, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of This compound It is known that morpholines in drugs can enhance the water solubility and metabolic stability of a drug and improve its bioavailability .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to inhibit the growth of cancer cell lines .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-9-3-2-4-10(14-9)15-11-5-6-12-13-7-8-17(12)16-11/h2-8H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWXFLKPDLPGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)

![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)

![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)

![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)